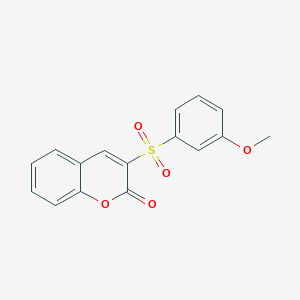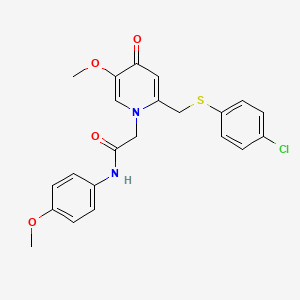
3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methoxybenzenesulfonyl)-2H-chromen-2-one is a chemical compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a methoxybenzenesulfonyl group attached to the chromen-2-one core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one typically involves the reaction of 3-methoxybenzenesulfonyl chloride with a suitable chromen-2-one derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Methoxybenzenesulfonyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-Methoxybenzenesulfonyl)-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxybenzenesulfonyl chloride: A precursor used in the synthesis of 3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one.
4-Methoxybenzenesulfonyl chloride: A similar compound with the methoxy group in a different position.
3-Fluorobenzenesulfonyl chloride: A related compound with a fluorine substituent instead of a methoxy group.
Uniqueness
This compound is unique due to its specific combination of the chromen-2-one core and the 3-methoxybenzenesulfonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C16H12O5S |
|---|---|
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
3-(3-methoxyphenyl)sulfonylchromen-2-one |
InChI |
InChI=1S/C16H12O5S/c1-20-12-6-4-7-13(10-12)22(18,19)15-9-11-5-2-3-8-14(11)21-16(15)17/h2-10H,1H3 |
Clave InChI |
WRCHBRIIMAIGDG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(cyclopentylmethyl)sulfanyl]-6-oxo-1-[4-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carboxylate](/img/structure/B15119609.png)
![5,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine](/img/structure/B15119624.png)

![4-({4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}methyl)benzonitrile](/img/structure/B15119627.png)
![Methyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]benzoate](/img/structure/B15119629.png)
![2-(cyclopentylsulfanyl)-1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}ethan-1-one](/img/structure/B15119634.png)
![4-(4,4-Difluoropiperidine-1-carbonyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine](/img/structure/B15119635.png)
![4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B15119641.png)
![4-bromo-1-{[1-(4-methoxy-3-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B15119642.png)
![2-[(4-Methyl-1,3-thiazol-5-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B15119646.png)
![N-{1-[5-cyano-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15119649.png)
![N-methyl-N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B15119674.png)
![2-(Morpholine-4-carbonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B15119675.png)
